N-(3-fluorophenyl)-3-piperidinamine
Description
N-(3-Fluorophenyl)-3-piperidinamine is a fluorinated aromatic amine featuring a piperidine core substituted at the 3-position with a 3-fluorophenyl group. Its molecular formula is C₁₂H₁₅FN₂, with a monoisotopic mass of 218.122 Da (when in free base form) . The compound is often used as a dihydrochloride salt (C₁₂H₁₉Cl₂FN₂; molecular weight: 281.196 Da) for improved stability and solubility in pharmaceutical research . Structurally, the fluorine atom at the 3-position of the phenyl ring and the piperidine nitrogen’s basicity are critical for its interactions with biological targets, particularly in kinase inhibition and receptor modulation contexts .
Properties
IUPAC Name |
N-(3-fluorophenyl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11,13-14H,2,5-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKIQZWCNBXONS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
3-Chloro-N-phenyl-phthalimide ()
- Structure : A chloro-substituted phthalimide derivative.
- Key Differences :
- Substituent : Chlorine (electron-withdrawing) vs. fluorine (smaller, less polarizable).
- Core : Phthalimide (rigid, planar) vs. piperidine (flexible, basic).
- Applications : Used in polyimide synthesis, contrasting with N-(3-fluorophenyl)-3-piperidinamine’s pharmacological focus .
N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine ()
- Structure : Trifluoromethyl (CF₃) substituent at the phenyl 3-position.
- Key Differences :
- Substituent : CF₃ (strongly electron-withdrawing, lipophilic) vs. fluorine (moderately electron-withdrawing).
- Piperidine Position : 4-amine vs. 3-amine, altering steric and electronic profiles.
- Implications : CF₃ enhances metabolic stability but may reduce solubility compared to fluorine .
Positional Isomerism: 3-Fluoro vs. 2-Fluoro vs. 4-Fluoro Derivatives
highlights the significance of substitution positions in piperidinoethylesters of alkoxyphenylcarbamic acids.
- 3-Fluoro Substitution : Balances electronic effects and steric accessibility, often optimizing target engagement .
- 2-Fluoro Substitution : Reduces inhibitory activity due to steric hindrance or altered electronic distribution .
- 4-Fluoro Substitution : Similar to 3-Fluoro but may alter binding orientation in asymmetric targets .
Pharmacological Analogs: Kinase Inhibitors and Receptor Modulators
N-(3-Fluorophenyl)-1-[(4-{[(3S)-3-methyl-1-piperazinyl]methyl}phenyl)acetyl]-4-piperidinamine ()
- Structure : Extended acetyl-piperazinyl moiety attached to the piperidine.
- Key Differences :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Piperidine Flexibility : The 3-piperidinamine core allows conformational adaptability, critical for interacting with dynamic kinase domains .
- Positional Sensitivity : Substitution at the 3-position minimizes steric clashes compared to 2- or 4-fluoro analogs, as observed in photosynthetic inhibitors .
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